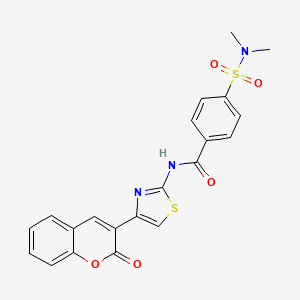
4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5S2 and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic molecule that combines a benzamide core with thiazole and coumarin moieties. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The components of this compound are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Structural Components
The biological activity of the compound can be attributed to its distinct structural features:
| Component | Structure Features | Biological Activity |
|---|---|---|
| Benzamide | Amide bond with aromatic rings | Anticancer, anti-inflammatory |
| Thiazole | Nitrogen and sulfur-containing ring | Antimicrobial, antifungal |
| Coumarin | Chromenone framework | Anticoagulant, anticancer |
The combination of these elements may lead to synergistic effects that enhance the compound's overall biological efficacy.
Anticancer Properties
Research indicates that coumarin derivatives exhibit notable anticancer activities. For instance, derivatives similar to the coumarin moiety in this compound have shown antiproliferative effects against various cancer cell lines, including liver and breast carcinomas . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through various pathways.
Antimicrobial Activity
The thiazole component is recognized for its antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the sulfonamide group may further enhance this antimicrobial activity by facilitating interactions with microbial targets.
Anti-inflammatory Effects
Coumarins are also known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions characterized by excessive inflammation .
Case Studies
-
Anticancer Activity
A study evaluated the cytotoxic effects of similar coumarin derivatives on Hep2 cancer cells. Results indicated a dose-dependent response leading to significant cell death through apoptosis mechanisms such as membrane disruption and nuclear fragmentation . -
Antimicrobial Testing
In a comparative study, several compounds were tested against Staphylococcus aureus and E. coli. The results showed that compounds with thiazole rings exhibited higher antibacterial activity than those without, suggesting that the structural features contribute significantly to their efficacy . -
Inflammation Inhibition
Another investigation focused on the anti-inflammatory properties of coumarin derivatives, where it was found that specific substitutions on the coumarin core could enhance its ability to inhibit pro-inflammatory cytokines in vitro .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of the coumarin core via Pechmann condensation.
- Introduction of the thiazole ring through cyclization reactions.
- Attachment of the sulfonamide group under controlled conditions to ensure high yield and purity.
The proposed mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors critical for microbial survival or cancer cell proliferation .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)19(25)23-21-22-17(12-30-21)16-11-14-5-3-4-6-18(14)29-20(16)26/h3-12H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKENLVXSUYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














